

Production of N1-Ethylpseudouridine Modified mRNA: Application Notes and Protocols

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Compound of Interest

Compound Name: N1-Ethylpseudouridine

Cat. No.: B12095634

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These application notes provide a comprehensive overview and detailed protocols for the synthesis of high-quality **N1-Ethylpseudouridine** (N1-Et-Ψ) modified messenger RNA (mRNA). The incorporation of N1-Et-Ψ in place of uridine has been shown to reduce the innate immunogenicity of mRNA and can modulate translational efficiency, making it a valuable modification for therapeutic and research applications.

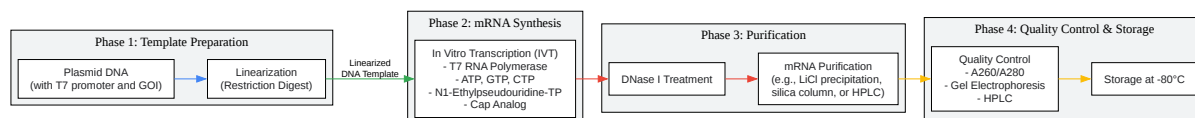
Introduction

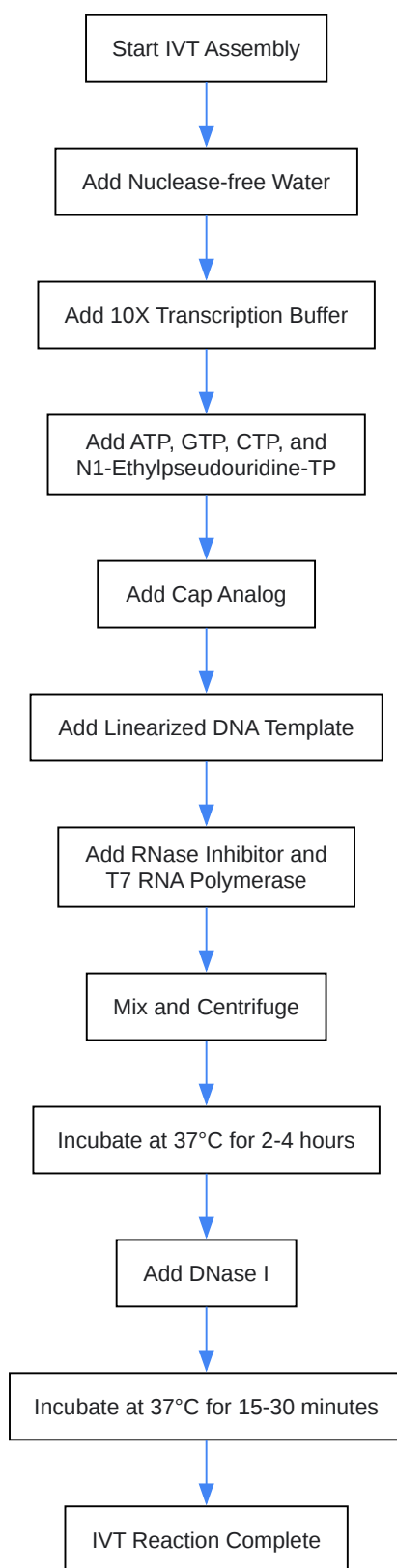
The therapeutic potential of messenger RNA (mRNA) has been significantly advanced by the use of modified nucleosides. N1-methylpseudouridine (m1Ψ) is a well-known modification that enhances protein expression and reduces immunogenicity.[1][2] **N1-Ethylpseudouridine**, another derivative of pseudouridine, offers an alternative modification with distinct properties that may be advantageous for specific applications. The production of N1-Et-Ψ modified mRNA involves the complete substitution of uridine triphosphate (UTP) with **N1-Ethylpseudouridine-5'-Triphosphate** (N1-Et-Ψ-TP) during the in vitro transcription (IVT) process.[3]

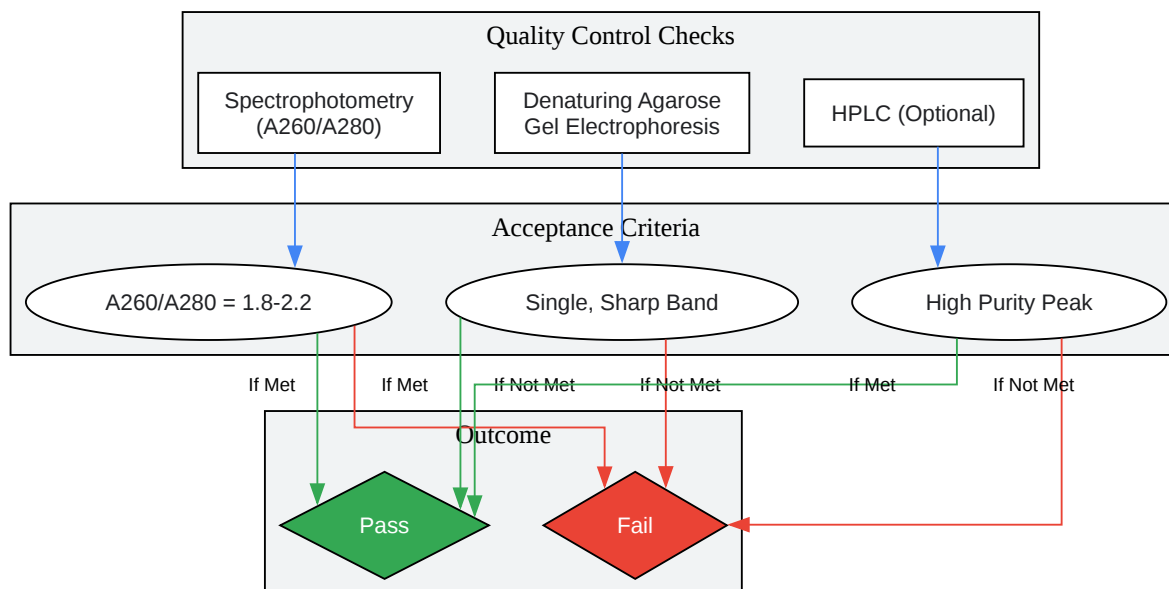
This document outlines the necessary steps for producing N1-Et-Ψ modified mRNA, from DNA template preparation to purification and quality control of the final product.

Workflow for N1-Ethylpseudouridine Modified mRNA Production

The overall process for generating N1-Et-Ψ modified mRNA is a multi-step procedure that requires careful execution to ensure high yield and purity. The workflow begins with the generation of a linear DNA template containing the gene of interest flanked by the necessary regulatory elements. This is followed by in vitro transcription, where the N1-Et-Ψ modification is incorporated. The resulting mRNA is then purified to remove contaminants and assessed for quality.







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